2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
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Overview
Description
2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a hydroxy-thia-cyclopentyl ring, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps. One common method includes the reaction of 3-hydroxy-1-thia-3-cyclopentylphenylacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The thia-cyclopentyl ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced thia-cyclopentyl ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy-thia-cyclopentyl ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Cyclopentolate: An anticholinergic used to cause mydriasis and cycloplegia.
Uniqueness
2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102367-36-2 |
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Molecular Formula |
C16H24ClNO3S |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3S.ClH/c1-17(2)9-10-19-20-16(18)15(14-8-11-21-12-14)13-6-4-3-5-7-13;/h3-7,14-15H,8-12H2,1-2H3;1H |
InChI Key |
MTQVMOMABKBZJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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